molecular formula C11H10O3 B1434913 Methyl 2-methylbenzofuran-3-carboxylate CAS No. 39811-83-1

Methyl 2-methylbenzofuran-3-carboxylate

Cat. No. B1434913
CAS RN: 39811-83-1
M. Wt: 190.19 g/mol
InChI Key: GTGIHJQRQOLTCK-UHFFFAOYSA-N
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Description

“Methyl 2-methylbenzofuran-3-carboxylate” is a chemical compound with the molecular formula C11H10O3. It is a derivative of benzofuran , a type of aromatic organic compound that is a fusion of benzene and furan rings .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(OC)C1=C(C)C(C=CC=C2)=C2O1 . This representation provides a way to visualize the compound’s structure using chemical notation.


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The molecular weight of this compound is 190.20 g/mol.

Scientific Research Applications

Antimicrobial Applications

Methyl 2-methylbenzofuran-3-carboxylate and its derivatives have been explored for their antimicrobial properties. Abdel‐Aziz, Mekawey, and Dawood (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives, which exhibited significant antimicrobial activity against various fungal and bacterial species. This research suggests the potential of these compounds in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Synthesis and Catalysis

The compound has been utilized in advanced synthetic and catalytic processes. For instance, Takabatake et al. (2020) demonstrated the use of artificial intelligence in developing a synthesis route for bioactive benzofurans, using methyl 2-formylbenzofuran-7-carboxylate. This approach highlights the role of this compound derivatives in facilitating novel synthetic methodologies (Takabatake et al., 2020).

Optical Resolution and Chiral Synthesis

In the field of stereochemistry, Yodo et al. (1988) explored the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo(b)furan-2-carboxylate, a related compound. Their work contributes to understanding the stereochemical aspects of such compounds, which is crucial for the development of chiral drugs and materials (Yodo et al., 1988).

Chemical Structure and Properties

Research by Mori et al. (2020) on 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a structurally related compound, provides insights into the molecular structure and properties of such compounds. Their work, which includes comprehensive characterization techniques, is vital for understanding the chemical behavior and potential applications of these compounds (Mori et al., 2020).

Zeolite-Catalyzed Acylation

Richard, Carreyre, and Pérot (1996) investigated the acylation of 2-methylbenzofuran, a similar compound, using zeolites in a dynamic flow reactor. This research is significant in the context of green chemistry and catalysis, showing the potential of such compounds in environmentally friendly chemical processes (Richard, Carreyre, & Pérot, 1996).

Safety and Hazards

“Methyl 2-methylbenzofuran-3-carboxylate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when handling this compound .

properties

IUPAC Name

methyl 2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-10(11(12)13-2)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGIHJQRQOLTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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